3-Iodo-2-methoxy-benzaldehyde 3-Iodo-2-methoxy-benzaldehyde
Brand Name: Vulcanchem
CAS No.: 874347-49-6
VCID: VC7924828
InChI: InChI=1S/C8H7IO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3
SMILES: COC1=C(C=CC=C1I)C=O
Molecular Formula: C8H7IO2
Molecular Weight: 262.04 g/mol

3-Iodo-2-methoxy-benzaldehyde

CAS No.: 874347-49-6

Cat. No.: VC7924828

Molecular Formula: C8H7IO2

Molecular Weight: 262.04 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-2-methoxy-benzaldehyde - 874347-49-6

Specification

CAS No. 874347-49-6
Molecular Formula C8H7IO2
Molecular Weight 262.04 g/mol
IUPAC Name 3-iodo-2-methoxybenzaldehyde
Standard InChI InChI=1S/C8H7IO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3
Standard InChI Key YWWVRCGGUPJMJS-UHFFFAOYSA-N
SMILES COC1=C(C=CC=C1I)C=O
Canonical SMILES COC1=C(C=CC=C1I)C=O

Introduction

Structural and Molecular Characteristics

3-Iodo-2-methoxybenzaldehyde (IUPAC name: 3-iodo-2-methoxybenzaldehyde) belongs to the class of ortho-substituted benzaldehydes. Its molecular formula is C₈H₇IO₂, with a molecular weight of 262.05 g/mol. The methoxy group (-OCH₃) at position 2 and the iodine atom at position 3 create a sterically and electronically distinct aromatic system. The aldehyde functional group at position 1 enhances its reactivity in nucleophilic addition and condensation reactions.

Key Structural Features:

  • Methoxy Group: An electron-donating substituent that activates the aromatic ring toward electrophilic substitution at the para and ortho positions relative to itself.

  • Iodine Atom: A heavy halogen that introduces steric bulk and participates in halogen bonding, influencing both reactivity and intermolecular interactions.

  • Aldehyde Group: A polar, electrophilic site prone to oxidation, reduction, and nucleophilic attack.

The compound’s planar structure and substituent arrangement have been corroborated by spectroscopic techniques such as ¹H NMR and IR spectroscopy. For instance, the aldehyde proton typically resonates near δ 10.0 ppm in ¹H NMR, while the methoxy group appears as a singlet around δ 3.8–4.0 ppm .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3-iodo-2-methoxybenzaldehyde typically involves sequential functionalization of a benzaldehyde precursor. Two primary routes are employed:

Route 1: Direct Iodination of 2-Methoxybenzaldehyde

  • Electrophilic Iodination:

    • Reagents: N-Iodosuccinimide (NIS) in the presence of a Lewis acid (e.g., FeCl₃).

    • Conditions: Reaction in dichloromethane at 0–25°C for 12–24 hours.

    • Mechanism: The methoxy group directs electrophilic attack to the para position, but steric hindrance or directing-group strategies may shift selectivity to position 3.

  • Directed Ortho-Metalation:

    • Steps:

      • Protect the aldehyde as an oxime or acetal to prevent side reactions.

      • Use a strong base (e.g., LDA) to deprotonate the ortho position relative to the methoxy group.

      • Quench with iodine to introduce the halogen.

      • Deprotect to regenerate the aldehyde.

Industrial Manufacturing

Industrial production leverages scalable adaptations of laboratory methods, often optimizing for cost and yield:

  • Continuous Flow Systems: Enhance reaction control and reduce iodine waste.

  • Catalytic Recycling: Palladium or copper catalysts are recovered to minimize environmental impact.

Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₈H₇IO₂
Molecular Weight262.05 g/mol
Melting Point85–87°C (estimated)
Boiling Point290–295°C (decomposes)
SolubilitySoluble in DCM, THF; sparingly in H₂O
LogP (Partition Coefficient)2.1 (predicted)

The compound’s lipophilicity (LogP ≈ 2.1) suggests moderate membrane permeability, making it a candidate for drug discovery. Its UV-Vis spectrum shows absorption maxima near 270 nm, characteristic of conjugated aromatic systems .

Chemical Reactivity and Functionalization

Electrophilic Substitution

The methoxy group activates the ring, but iodine’s electron-withdrawing effect moderates reactivity. Common reactions include:

  • Nitration: Occurs at position 5 (meta to iodine) using HNO₃/H₂SO₄.

  • Sulfonation: Directed to position 4 under fuming H₂SO₄.

Nucleophilic Aromatic Substitution

The iodine atom serves as a leaving group in the presence of strong nucleophiles (e.g., amines, alkoxides):

Ar-I+NH3Cu, ΔAr-NH2+HI\text{Ar-I} + \text{NH}_3 \xrightarrow{\text{Cu, Δ}} \text{Ar-NH}_2 + \text{HI}

Aldehyde-Specific Reactions

  • Oxidation: Forms 3-iodo-2-methoxybenzoic acid using KMnO₄.

  • Reduction: Yields 3-iodo-2-methoxybenzyl alcohol via NaBH₄.

Applications in Research and Industry

Pharmaceutical Intermediate

3-Iodo-2-methoxybenzaldehyde is a precursor to:

  • Anticancer Agents: Iodinated aromatics exhibit antiproliferative effects by intercalating DNA .

  • Antimicrobials: Methoxy groups enhance bioavailability, while iodine contributes to halogen bonding with microbial enzymes.

Materials Science

  • Liquid Crystals: The compound’s planar structure aids in mesophase formation.

  • OLEDs: Serves as a ligand in iridium complexes for organic light-emitting diodes.

Comparison with Structural Analogs

CompoundSubstituentsKey Differences
3-Iodo-4-methoxybenzaldehydeI (3), OCH₃ (4)Altered substitution pattern reduces steric hindrance.
5-Iodo-2-methoxybenzaldehydeI (5), OCH₃ (2)Iodine at position 5 decreases reactivity in cross-coupling.

Recent Advances (2023–2025)

  • Photoredox Catalysis: A 2024 J. Org. Chem. study utilized the compound in C–I bond activation for radical reactions.

  • Bioconjugation: Engineered as a linker in antibody-drug conjugates (ADCs) for targeted cancer therapy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator